

Application Notes and Protocols: Cold Pressor Test with PF-06273340 Administration

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Compound of Interest

Compound Name: PF-06273340

Cat. No.: B609965

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a cold pressor test (CPT) to assess the analgesic efficacy of the pan-Trk inhibitor, **PF-06273340**. The information is compiled from a randomized, double-blind, single-dose, placebo- and active-controlled five-period crossover study in healthy human subjects (NCT02260947).

Introduction

The cold pressor test is a widely used and validated method for inducing pain in a controlled laboratory setting to evaluate the efficacy of analgesic compounds.^{[1][2]} **PF-06273340** is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are key components of the nerve growth factor (NGF) signaling pathway implicated in pain transmission.^[3] This document outlines the protocol for administering **PF-06273340** and assessing its effect on pain tolerance using the cold pressor test.

Data Presentation

A clinical study (NCT02260947) evaluated the effect of **PF-06273340** on the cold pressor test pain tolerance threshold. While the study concluded that **PF-06273340** did not demonstrate a significant analgesic effect on this endpoint, the active control, pregabalin, did show a significant effect. The specific quantitative data from this study's cold pressor test endpoint were not available in the primary publication. The following tables are structured to present

such data clearly, should it become available from supplementary materials or clinical trial registries.

Table 1: Participant Demographics (NCT02260947)

Characteristic	Value
Number of Participants	20 enrolled, 18 completed
Age Range	18-55 years
Sex	Male
Health Status	Healthy Volunteers

Table 2: Treatment Arms in the Crossover Study

Treatment	Dosage
PF-06273340 (Low Dose)	50 mg
PF-06273340 (High Dose)	400 mg
Placebo	Matching Placebo
Active Control 1	Pregabalin 300 mg
Active Control 2	Ibuprofen 600 mg

Table 3: Cold Pressor Test - Pain Tolerance Threshold (Seconds)

Treatment	Mean Pain Tolerance (s)	Standard Deviation (s)	95% Confidence Interval	p-value vs. Placebo
Placebo	Data not available	Data not available	Data not available	N/A
PF-06273340 (50 mg)	Data not available	Data not available	Data not available	Not Significant
PF-06273340 (400 mg)	Data not available	Data not available	Data not available	Not Significant
Pregabalin (300 mg)	Data not available	Data not available	Data not available	Significant
Ibuprofen (600 mg)	Data not available	Data not available	Data not available	Data not available

Experimental Protocols

This section details the methodology for the administration of **PF-06273340** and the subsequent cold pressor test as adapted from the NCT02260947 clinical trial.

Participant Preparation

- Inclusion Criteria: Healthy male volunteers aged 18-55 years.
- Exclusion Criteria: Any clinically significant illness or medical condition, history of substance abuse, or use of any medication that could interfere with the study results.
- Informed Consent: All participants must provide written informed consent prior to any study-related procedures.
- Fasting: Participants should fast for a specified period (e.g., overnight) before drug administration.

Drug Administration

- Randomization: A randomized, crossover design is employed, with each participant receiving all five treatments in a random order across five study periods.
- Dosing:
 - **PF-06273340** is administered orally at doses of 50 mg and 400 mg.
 - Placebo, pregabalin (300 mg), and ibuprofen (600 mg) are administered as controls.
- Washout Period: A sufficient washout period (e.g., at least 7 days) should be implemented between each treatment period to ensure complete elimination of the previous drug.

Cold Pressor Test Protocol

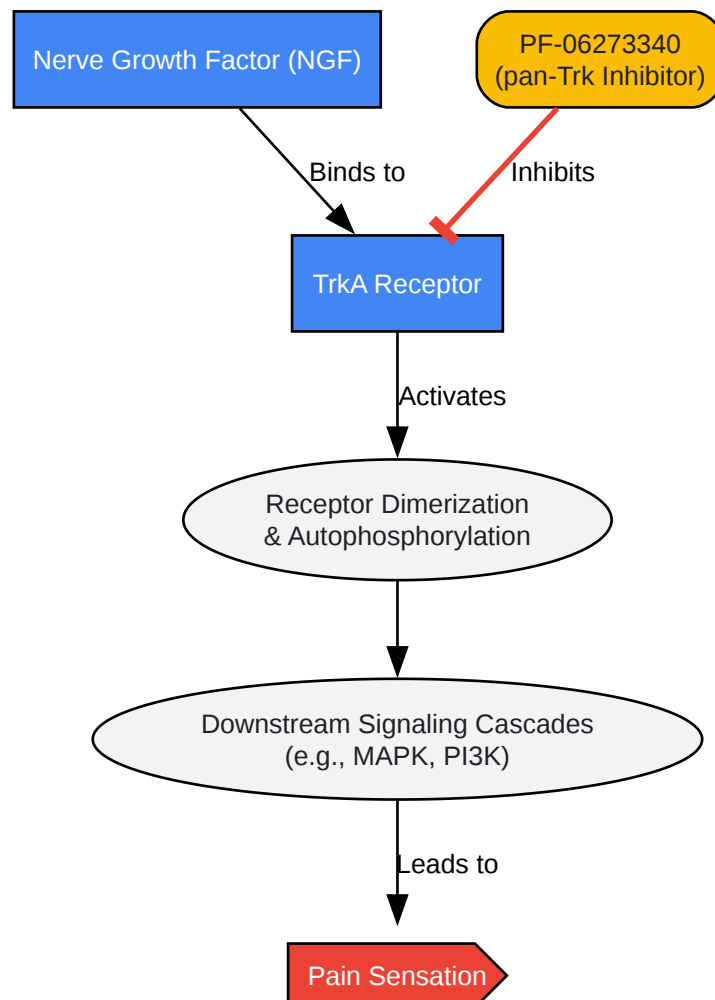
- Acclimatization: Allow the participant to acclimatize to the room temperature for at least 10 minutes before the test.
- Equipment:
 - A circulating water bath capable of maintaining a constant temperature.
 - A stopwatch or timer.
 - A standardized container for water immersion.
- Procedure:
 - The water bath is maintained at a constant temperature of $3^{\circ}\text{C} \pm 1^{\circ}\text{C}$.
 - The participant is seated comfortably with their non-dominant arm supported.
 - Baseline physiological measurements (e.g., heart rate, blood pressure) are recorded.
 - The participant is instructed to immerse their non-dominant hand up to the wrist into the cold water.
 - The timer is started immediately upon immersion.

- The participant is instructed to keep their hand in the water for as long as they can tolerate the pain.
- The pain tolerance threshold is recorded as the total time (in seconds) from immersion until the participant voluntarily withdraws their hand from the water.
- A predetermined cut-off time (e.g., 180 seconds) is typically used for safety and to avoid tissue damage.
- Data Collection:
 - Pain tolerance time is the primary endpoint.
 - Subjective pain ratings using a visual analog scale (VAS) can be collected immediately after hand withdrawal.
 - Physiological parameters (heart rate, blood pressure) can be monitored throughout the procedure.

Mandatory Visualizations

Signaling Pathway of PF-06273340

NGF-Trk Signaling Pathway Inhibition by PF-06273340

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Caption: Inhibition of the NGF-Trk signaling pathway by **PF-06273340**.

Experimental Workflow

Cold Pressor Test with PF-06273340 Administration Workflow

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Caption: Experimental workflow for the crossover clinical trial.

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References

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